2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Catalog No.
S737862
CAS No.
766545-20-4
M.F
C8H10Cl2N2
M. Wt
205.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydr...

CAS Number

766545-20-4

Product Name

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H

InChI Key

FRACHJCOMOVESL-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N=C(C=C2)Cl.Cl

Canonical SMILES

C1CNCC2=C1N=C(C=C2)Cl.Cl

The exact mass of the compound 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS 766545-20-4) is a highly versatile, bicyclic building block widely procured for pharmaceutical research and fine chemical synthesis. Structurally, it features a partially saturated 1,6-naphthyridine core with a reactive secondary amine and a 2-chloro substituent. Supplied as a stable hydrochloride salt, it offers superior shelf life and handling characteristics compared to its free base counterpart. The compound is primarily utilized as a foundational scaffold in medicinal chemistry, where the secondary amine undergoes facile N-alkylation, acylation, or protection, while the 2-chloro position serves as a reliable handle for late-stage transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations .

Research Fit

Synthetic building block 2-Chloro handle supports nucleophilic aromatic substitution for library synthesis.
Scaffold context Tetrahydro-1,6-naphthyridine core with reported differentiated CYP2D6 inhibition profile.
Salt form Hydrochloride salt supports handling and solubility for common laboratory workflows.

Substituting 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride with generic analogs compromises both synthetic efficiency and product stability. The free base form (CAS 210539-05-2) is significantly less stable, often requiring strict cold storage and inert atmospheres to prevent oxidative degradation, which complicates bulk handling and precise stoichiometric weighing. Furthermore, substituting the 2-chloro derivative with an unsubstituted 1,6-naphthyridine eliminates the critical cross-coupling handle required for late-stage diversification in structure-activity relationship (SAR) studies. Conversely, utilizing a 2-bromo analog can lead to premature reactivity or instability during the initial N-functionalization steps. The specific combination of the 2-chloro substituent and the hydrochloride salt form provides an optimal balance of orthogonal reactivity and benchtop stability that is essential for reproducible, high-yield synthetic workflows.

Substitution Risk

Halogen substitution
2-Fluoro or 2-iodo analogs may show reduced NK1 receptor affinity, limiting target engagement in ligand studies.
Core scaffold mismatch
Replacing the tetrahydro-1,6-naphthyridine core with tetrahydroisoquinoline may introduce higher CYP2D6 inhibition risk in medicinal chemistry programs.
Salt or free base variation
Free base or alternative salt forms may exhibit different solubility, handling, and reactivity profiles; hydrochloride salt provides consistent workflow integration.

High-Yield N-Functionalization via In Situ Neutralization

The hydrochloride salt of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine enables highly efficient N-functionalization protocols. In the synthesis of PD-1/PD-L1 inhibitors, direct nucleophilic substitution of the HCl salt with ethyl bromoacetate, utilizing sodium hydride for in situ neutralization, achieved an exceptional yield of 97.2%[1]. This demonstrates that the salt form does not hinder reactivity but rather provides a highly pure, stoichiometrically precise starting material. In contrast, using the less stable free base often results in lower yields due to partial degradation or impurities present before the reaction even begins.

Evidence DimensionN-alkylation reaction yield
Target Compound Data97.2% yield using the HCl salt with in situ neutralization
Comparator Or BaselineLower, variable yields typically associated with degraded or impure free base precursors
Quantified DifferenceNear-quantitative yield (>97%) with the HCl salt, ensuring minimal material loss in early synthetic steps
ConditionsNucleophilic substitution with ethyl bromoacetate and NaH in THF at 0 °C to room temperature

High-yielding early-stage functionalization reduces the cost of goods and simplifies downstream purification in multi-step pharmaceutical syntheses.

NK1 Receptor Affinity
Head-to-head
2-chloro: IC50 100 ± 15 nM
2-fluoro/iodo: 500 ± 80 nM
Other halogen analogs: >1000 nM
2-Chloro substitution supports retained NK1 affinity; other halogens may reduce binding.
CHO cell assay; unsubstituted analog IC50 100 ± 20 nM.

Orthogonal Reactivity for Sequential Diversification

The 2-chloro substituent provides a perfectly tuned handle for chemoselective sequential functionalization, a critical requirement in the synthesis of complex dual kinase inhibitors like AMG 925 [1]. The synthetic route leverages the secondary amine for initial protection (e.g., Boc-protection using DIPEA) or alkylation, leaving the 2-chloro position intact. Subsequently, the 2-chloro group successfully undergoes Negishi or Suzuki cross-coupling or nucleophilic aromatic substitution to establish crucial heterobiaryl bonds[1]. An unsubstituted analog completely lacks this capability, while a more reactive 2-bromo analog risks unwanted side reactions during the initial N-protection phase.

Evidence DimensionChemoselective synthetic utility
Target Compound Data2-Chloro analog allows selective N-protection followed by efficient C-C/C-N cross-coupling at the 2-position
Comparator Or BaselineUnsubstituted naphthyridines (zero cross-coupling potential) or 2-bromo analogs (prone to premature reaction)
Quantified DifferenceEnables a two-step orthogonal functionalization strategy that is impossible with unsubstituted variants
ConditionsStandard Boc-protection (DIPEA, DCM) followed by transition-metal-catalyzed cross-coupling

Procurement of the 2-chloro derivative is mandatory for discovery programs requiring late-stage structural diversification at the pyridine ring.

CYP2D6 Liability
Class-level
Tetrahydro-1,6-naphthyridine core shows reduced CYP2D6 inhibition vs tetrahydroisoquinoline series.
Supports scaffold selection when CYP2D6 interaction is a concern in lead optimization.
Qualitative evidence from biochemical panel; compound 12a and 30 profiles.

Benchtop Stability and Handling Reliability

The formulation of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine as a hydrochloride salt significantly enhances its physical stability and handling characteristics compared to the free base. The free base (CAS 210539-05-2) typically requires storage at 2-8 °C under an inert atmosphere to prevent degradation and maintain its 97% purity. In contrast, the hydrochloride salt (CAS 766545-20-4) is a stable, free-flowing solid that can often be handled under standard laboratory conditions without rapid degradation, ensuring consistent >98% purity over extended storage periods . This stoichiometric stability is crucial for accurate mass-to-mole conversions in precise synthetic protocols, such as those used in the discovery of novel plasminogen activation inhibitors[1].

Evidence DimensionStorage and handling requirements
Target Compound DataHCl salt maintains high purity (>98%) as a stable solid with less stringent handling requirements
Comparator Or BaselineFree base requires 2-8 °C storage and inert atmosphere to prevent degradation
Quantified DifferenceElimination of strict cold-chain/inert handling requirements for routine benchtop weighing and preparation
ConditionsStandard laboratory storage and handling prior to synthetic use

Procuring the HCl salt reduces storage costs, minimizes the risk of batch-to-batch variability due to degradation, and ensures reproducible reaction stoichiometries.

Synthetic Scalability
Reported
Yield 55%
Purity 95%
Indicates scalable, cost-effective procurement for research intermediate supply.
One-pot method; prior art yields extremely low.

Synthesis of Dual Kinase Inhibitors

The compound is the ideal starting material for developing complex kinase inhibitors (e.g., FLT3/CDK4), where the 2-chloro group is essential for late-stage Suzuki or Negishi cross-coupling to build diverse heterobiaryl architectures after the secondary amine has been protected or alkylated[1].

Development of Small-Molecule Immunotherapies

The highly stable HCl salt form allows for near-quantitative N-alkylation via simple in situ neutralization, making it a preferred, high-yielding building block for synthesizing the core scaffolds of small-molecule PD-1/PD-L1 inhibitors [2].

Discovery of Cardiovascular and Metabolic Drugs

Its orthogonal reactivity profile and stoichiometric reliability make it perfectly suited for the multi-step synthesis of aldosterone synthase inhibitors and novel plasminogen activation inhibitors, where precise sequential functionalization is required without the risk of precursor degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Application: NK1 receptor ligand synthesis
Selection Property: 2-Chloro substitution for affinity retention
Validation Focus: NK1 binding assay context
Application: CXCR4 antagonist optimization
Selection Property: Tetrahydronaphthyridine core
Validation Focus: CYP2D6 inhibition screening
Application: Kinase inhibitor intermediate synthesis
Selection Property: 2-Chloro handle for SAR diversification
Validation Focus: Kinase inhibition panel context

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

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